N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
This compound is a 1,3,5-triazine derivative substituted with a 3-chlorophenyl group at the N2 position, a morpholino ring at the 6-position, and a p-tolyl (para-methylphenyl) group at the N4 position, forming a hydrochloride salt. The morpholino group enhances solubility and hydrogen-bonding capacity, while the chloro and methyl substituents influence electronic and steric properties. Hydrochloride salt formation improves crystallinity and bioavailability .
Properties
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O.ClH/c1-14-5-7-16(8-6-14)22-18-24-19(23-17-4-2-3-15(21)13-17)26-20(25-18)27-9-11-28-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKYZXJHYBXGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.
Addition of the Tolyl Group: The tolyl group is added through another substitution reaction, typically involving a tolyl halide and a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Bases and Acids: Bases like sodium hydroxide and acids like hydrochloric acid are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of 1,3,5-Triazine Derivatives
Key Differences and Implications
3,5-Dimethylphenyl () increases steric bulk, which may reduce metabolic clearance but limit target accessibility .
N4 Substituent Position :
- p-Tolyl (para-methyl) vs. m-tolyl (meta-methyl): The para-substituted methyl group in the target compound provides a linear spatial arrangement, favoring interactions with planar binding sites, while meta-substitution may alter steric hindrance .
6-Position Substituent: Morpholino (present in the target compound) offers hydrogen-bonding capability and moderate lipophilicity.
Salt Form :
- Hydrochloride salts (target compound and analogs in –14) improve crystallinity and dissolution rates compared to free bases (e.g., compound 4i in ) .
Biological Activity
N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazines. This class is recognized for its diverse applications in medicinal chemistry, particularly due to its biological activity against various diseases. This article will delve into the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Characteristics:
- Common Name: this compound
- CAS Number: 1179425-67-2
- Molecular Formula: C20H22ClN6O
- Molecular Weight: 433.3 g/mol
The compound features a triazine ring with various substituents that contribute to its unique biological properties. The presence of the chlorophenyl and morpholino groups enhances its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties , particularly against RNA viruses such as influenza and HIV.
- Influenza Virus Inhibition: The compound has been shown to reduce viral replication in influenza-infected cells through inhibition of viral protein synthesis.
- HIV Reverse Transcriptase Inhibition: It effectively inhibits HIV reverse transcriptase, preventing the synthesis of viral RNA and subsequently viral replication.
In Vitro Assays
In vitro assays demonstrated significant reductions in viral loads when treated with this compound. Cytotoxicity was assessed to ensure the safety profile of the compound during antiviral activity evaluations.
Anticancer Activity
The compound has also displayed promising anticancer activity , particularly against breast cancer cell lines.
Case Studies and Findings
A study involving a library of triazine derivatives showed that compounds similar to this compound selectively inhibited the growth of triple-negative breast cancer (MDA-MB231) cells while sparing non-cancerous cells (MCF-10A). The most active derivatives achieved a growth inhibition concentration (GI50) of as low as 0.06 μM against MDA-MB231 cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that:
- Substituents at specific positions on the phenyl rings significantly influenced antiproliferative activity.
- Electron-donating groups in the para position enhanced activity against cancer cells.
| Compound | R1 Substituent | R2 Substituent | GI50 (μM) |
|---|---|---|---|
| 70 | para-Methoxy | ortho-Fluoro | 0.06 |
| 73 | para-Dimethylamino | ortho-Chloro | Active |
| 101 | para-Fluoro | para-Chloro | Most Active |
Antibacterial Activity
In addition to antiviral and anticancer properties, this compound has been evaluated for its antibacterial effects.
Evaluation Methods
Antibacterial activity was assessed using the agar diffusion method against various bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Results indicated moderate antibacterial efficacy .
Conclusion and Future Directions
This compound exhibits significant biological activity across multiple domains including antiviral and anticancer effects. Its unique chemical structure allows for interactions with various biological targets which could lead to promising therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and optimize its efficacy in clinical settings.
Q & A
Q. What synthetic routes are commonly used to prepare N2-(3-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride?
The synthesis involves sequential nucleophilic substitutions on cyanuric chloride. First, morpholine reacts with cyanuric chloride to introduce the morpholino group at position 6. Subsequent substitutions with 3-chloroaniline and p-toluidine yield the final product, which is then treated with HCl to form the hydrochloride salt. Key intermediates include mono- and di-substituted triazines, which require purification via column chromatography or recrystallization. Polar solvents (e.g., DMF) and elevated temperatures (~60–80°C) are critical for efficient substitutions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
1H and 13C NMR are primary tools for confirming substitution patterns on the triazine ring. For example, aromatic protons in the 3-chlorophenyl and p-tolyl groups appear as distinct multiplets in δ 6.8–8.0 ppm. IR spectroscopy verifies functional groups (e.g., C-Cl stretch at ~840 cm⁻¹). Elemental analysis ensures stoichiometric purity, while X-ray crystallography (if crystals are obtainable) resolves absolute configuration, as demonstrated in structurally similar triazines .
Q. How can researchers assess the compound’s stability under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC or LC-MS. Hydrolysis of the triazine ring is most likely under strongly acidic or basic conditions, requiring storage in neutral, anhydrous environments at –20°C .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction yields and purity?
Apply a factorial design to evaluate parameters like temperature, solvent polarity, and reagent stoichiometry. For example, a central composite design (CCD) can model nonlinear relationships between variables. Response surface methodology (RSM) then identifies optimal conditions, reducing trial-and-error experimentation. This approach is validated in triazine syntheses, where yield improvements of 15–20% have been reported .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Density functional theory (DFT) calculates activation energies for substitution steps, identifying reactive sites on the triazine ring. Solvent effects can be modeled using polarizable continuum models (PCM). Transition state analysis via Gaussian or ORCA software helps rationalize regioselectivity, guiding the design of derivatives with modified substituents .
Q. How do structural modifications influence bioactivity in kinase inhibition assays?
Structure-activity relationship (SAR) studies compare analogues with varying substituents. For instance, replacing the 3-chlorophenyl group with electron-withdrawing groups (e.g., nitro) may enhance binding to ATP pockets in kinases. In vitro assays (e.g., fluorescence-based kinase inhibition) validate computational docking results, with IC50 values correlating with substituent electronic profiles .
Q. What methodologies resolve discrepancies in NMR data for triazine derivatives?
Cross-validate assignments using 2D NMR (HSQC, HMBC) to confirm coupling between protons and carbons. For ambiguous peaks, compare experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova). X-ray crystallography remains the gold standard for resolving structural ambiguities, as seen in related triazine crystal structures .
Q. How can in silico tools model the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR or VEGF. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100-ns trajectories. Experimentally validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions like over-substitution. In-line FTIR monitors reaction progress, enabling real-time adjustments. Recrystallization with mixed solvents (e.g., ethanol/water) improves purity, as demonstrated in scaled-up triazine syntheses .
Q. How can machine learning models predict synthetic pathways for novel triazine derivatives?
Train models on reaction databases (Reaxys, SciFinder) using descriptors like substituent electronic parameters and solvent polarity. Platforms like Chemputer automate pathway exploration, prioritizing routes with high predicted yields. Experimental validation ensures model accuracy, closing the loop between computation and synthesis .
Data Contradiction Analysis
- Conflicting Yield Reports : Variations in yields (e.g., 60–65% in similar triazines) may arise from differences in substituent electronic effects or solvent purity. Replicate reactions under standardized conditions and characterize intermediates to identify critical variables .
- Spectral Mismatches : Discrepancies in NMR shifts could stem from solvent-induced shifts or tautomerism. Use deuterated solvents consistently and compare data with literature precedents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
